Sodium 1-{[1-(tert-butoxycarbonyl)piperidin-4-yl]methoxy}cyclobutanecarboxylate
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Overview
Description
Sodium 1-{[1-(tert-butoxycarbonyl)piperidin-4-yl]methoxy}cyclobutanecarboxylate is a complex organic compound that features a cyclobutanecarboxylate core with a piperidine ring substituted with a tert-butoxycarbonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Sodium 1-{[1-(tert-butoxycarbonyl)piperidin-4-yl]methoxy}cyclobutanecarboxylate typically involves multiple steps:
Formation of the Piperidine Derivative: The piperidine ring is first protected with a tert-butoxycarbonyl (Boc) group.
Attachment to Cyclobutanecarboxylate: The Boc-protected piperidine is then reacted with cyclobutanecarboxylate under suitable conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
Sodium 1-{[1-(tert-butoxycarbonyl)piperidin-4-yl]methoxy}cyclobutanecarboxylate can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, particularly at the piperidine nitrogen or the cyclobutanecarboxylate moiety.
Deprotection Reactions: The tert-butoxycarbonyl group can be removed under acidic conditions, such as treatment with trifluoroacetic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkyl halides and bases such as sodium hydride.
Deprotection: Trifluoroacetic acid or hydrochloric acid in methanol are typically used for Boc deprotection.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted derivatives of the compound can be formed.
Deprotected Products: Removal of the Boc group yields the free amine derivative of the compound.
Scientific Research Applications
Sodium 1-{[1-(tert-butoxycarbonyl)piperidin-4-yl]methoxy}cyclobutanecarboxylate has several applications in scientific research:
Mechanism of Action
The mechanism of action of Sodium 1-{[1-(tert-butoxycarbonyl)piperidin-4-yl]methoxy}cyclobutanecarboxylate depends on its specific application:
Comparison with Similar Compounds
Similar Compounds
N-Boc-4-piperidinemethanol: A similar compound with a piperidine ring protected by a Boc group.
(1-(tert-Butoxycarbonyl)piperidin-4-yl)methyl)proline: Another compound featuring a Boc-protected piperidine ring, used in PROTAC development.
Uniqueness
Sodium 1-{[1-(tert-butoxycarbonyl)piperidin-4-yl]methoxy}cyclobutanecarboxylate is unique due to its combination of a cyclobutanecarboxylate core and a Boc-protected piperidine ring. This structure imparts specific chemical properties and reactivity that are valuable in various applications, particularly in the synthesis of complex molecules and the study of biological systems.
Properties
IUPAC Name |
sodium;1-[[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]methoxy]cyclobutane-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27NO5.Na/c1-15(2,3)22-14(20)17-9-5-12(6-10-17)11-21-16(13(18)19)7-4-8-16;/h12H,4-11H2,1-3H3,(H,18,19);/q;+1/p-1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVXFMLNLGDOLEO-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)COC2(CCC2)C(=O)[O-].[Na+] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26NNaO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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